N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide” is a complex organic compound that contains several functional groups including an amide group (-CONH2), a hydroxy group (-OH), a benzothiazole group, and a naphthalene group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The benzothiazole group could be formed through a cyclization reaction . The hydroxy group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several aromatic rings (benzothiazole and naphthalene) and the amide and hydroxy functional groups. These groups could engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The hydroxy group could be esterified with a carboxylic acid to form an ester .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and hydroxy groups could make it polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Anti-Parkinson's Activity
The synthesis and evaluation of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have shown significant anti-Parkinson's activity. These compounds, particularly those with a 3-nitro phenyl group at the 2nd position, exhibited potent free radical scavenging activity and were effective in in vivo anti-Parkinson's screening using 6-Hydroxydopamine lesioned rat models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of various acetamide derivatives for their potential anticancer activity. For example, benzothiazole derivatives have been synthesized and screened for their in vitro antitumor activity against approximately 60 human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, compounds containing the naphthalen-1-ylmethyl moiety have been evaluated for their in vitro anticancer efficacy, with certain derivatives showing activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-HIV Activity
The exploration of acetamide derivatives has also extended to the search for effective anti-HIV drugs. Density functional theory studies have investigated the local molecular properties of acetamide derivatives as potential anti-HIV drugs, identifying derivatives with specific substitutions as the most potent (Oftadeh, Mahani, & Hamadanian, 2013). Moreover, new series of naphthalene derivatives have demonstrated inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, providing a promising lead for antiviral agent development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c28-22-13-12-18(15-20(22)25-27-21-10-3-4-11-23(21)30-25)26-24(29)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-13,15,28H,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUNMDDVAHQERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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